molecular formula C12H18BNO5 B2479372 (3-BOC-Amino)-2-methoxyphenylboronic acid CAS No. 2377608-32-5

(3-BOC-Amino)-2-methoxyphenylboronic acid

Cat. No. B2479372
CAS RN: 2377608-32-5
M. Wt: 267.09
InChI Key: XVAVIHWWFSSREL-UHFFFAOYSA-N
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Description

The BOC group (tert-butyloxycarbonyl) is a commonly used protecting group for amines in organic synthesis . It’s stable under basic conditions and can be removed under acidic conditions . The compound you’re asking about seems to be a boronic acid derivative with a protected amino group.


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine with a BOC group. This is usually done using BOC anhydride in the presence of a base . The boronic acid group could be introduced through a suitable boron-containing reagent .


Molecular Structure Analysis

The molecular structure would consist of a phenyl ring (the “phenyl” part of the name) with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached. The third substituent on the ring would be an amino group (-NH2), which is protected by the BOC group .


Chemical Reactions Analysis

The BOC group can be removed under acidic conditions to reveal the free amine . The boronic acid group can participate in various reactions, most notably Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Boronic acids are typically solid at room temperature, and the presence of the BOC group might increase the compound’s stability and solubility .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-BOC-Amino)-2-methoxyphenylboronic acid:

Peptide Synthesis

(3-BOC-Amino)-2-methoxyphenylboronic acid is widely used in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation. This compound allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins .

Drug Development

In drug development, (3-BOC-Amino)-2-methoxyphenylboronic acid is employed as an intermediate in the synthesis of pharmaceutical compounds. Its boronic acid moiety can form reversible covalent bonds with diols and other functional groups, making it useful in the design of enzyme inhibitors and receptor modulators. This property is particularly valuable in the development of drugs targeting proteases and kinases .

Chemical Biology

This compound is also significant in chemical biology for the study of biological processes at the molecular level. The boronic acid group can interact with biomolecules such as carbohydrates and nucleotides, enabling the investigation of enzyme mechanisms and cellular pathways. Researchers use it to probe the function of specific proteins and to develop chemical probes for imaging and diagnostics .

Bioconjugation

In bioconjugation, (3-BOC-Amino)-2-methoxyphenylboronic acid is used to link biomolecules such as proteins, nucleic acids, and small molecules. The BOC-protected amino group allows for selective modification, enabling the creation of bioconjugates for therapeutic and diagnostic purposes. This technique is essential for developing targeted drug delivery systems and imaging agents.

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Safety and Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the exact structure of the compound .

Future Directions

The use of BOC-protected amines and boronic acids in organic synthesis is a well-established field with many potential applications. Future research might focus on developing new reactions involving these compounds, or on their use in the synthesis of biologically active molecules .

properties

IUPAC Name

[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVIHWWFSSREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-BOC-Amino)-2-methoxyphenylboronic acid

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